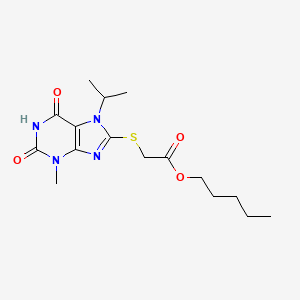

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate

Description

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate (IUPAC name: pentyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate) is a purine derivative characterized by a sulfur-containing acetoxy pentyl ester substituent at the 8-position of the xanthine core. Its molecular formula is C₁₆H₂₄N₄O₄S, with an average mass of 368.452 g/mol and a monoisotopic mass of 368.151826 g/mol .

Properties

IUPAC Name |

pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-5-6-7-8-24-11(21)9-25-16-17-13-12(20(16)10(2)3)14(22)18-15(23)19(13)4/h10H,5-9H2,1-4H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQIGWUAGCNXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate, also known by its IUPAC name, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H20N4O4S and a molecular weight of approximately 368.458 g/mol. Its structure features a purine base linked to a sulfanylacetate moiety, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate exhibit antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The presence of the dioxo group in the purine structure may enhance its ability to scavenge free radicals.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to purine metabolism, potentially affecting the synthesis and degradation of nucleotides.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar purine structures have been documented to possess antibacterial and antifungal properties. This activity may be attributed to their ability to interfere with microbial nucleic acid synthesis.

The mechanisms by which pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate exerts its biological effects are not yet fully elucidated. However, several hypotheses exist:

- Interaction with Nucleotide Pathways : The purine structure may allow the compound to interact with nucleotide biosynthesis pathways.

- Free Radical Scavenging : The dioxo groups may facilitate electron transfer processes that neutralize reactive oxygen species (ROS).

- Enzyme Binding : The sulfanylacetate moiety may enable binding to enzyme active sites, inhibiting their function.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity in vitro using DPPH assay; showed significant free radical scavenging ability compared to controls. |

| Study 2 | Reported enzyme inhibition effects on xanthine oxidase, suggesting potential for gout treatment applications. |

| Study 3 | Investigated antimicrobial activity against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a class of 8-sulfanylpurine derivatives with modifications at the 7-position of the xanthine scaffold. Key analogs include:

Pentyl [(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl]acetate

- Substituent at 7-position : Propyl (C₃H₇).

- Molecular formula : C₁₆H₂₄N₄O₄S (identical to the target compound).

- Key difference : The 7-propyl group lacks branching, reducing steric hindrance compared to the isopropyl group in the target compound .

Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate

- Substituent at 7-position : 2-Phenylethyl (C₆H₅-CH₂CH₂).

- Molecular formula : C₂₁H₂₆N₄O₄S.

- Key difference : The bulky aromatic substituent increases molecular weight (430.5 g/mol ) and lipophilicity (XLogP3: 3.8 ) compared to the aliphatic isopropyl group in the target compound .

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide Substituent at 7-position: 2-Methylprop-2-enyl (isoprenyl). Functional group: Acetamide (replacing the pentyl ester).

Physicochemical Properties

The following table summarizes key properties of the target compound and its analogs:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.